Benzyl (5-cyanopyridin-2-yl)carbamate
Description
Structure
2D Structure
Properties
Molecular Formula |
C14H11N3O2 |
|---|---|
Molecular Weight |
253.26 g/mol |
IUPAC Name |
benzyl N-(5-cyanopyridin-2-yl)carbamate |
InChI |
InChI=1S/C14H11N3O2/c15-8-12-6-7-13(16-9-12)17-14(18)19-10-11-4-2-1-3-5-11/h1-7,9H,10H2,(H,16,17,18) |
InChI Key |
ARTQAMQMPWPUGO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=NC=C(C=C2)C#N |
Origin of Product |
United States |
Synthetic Methodologies for Benzyl 5 Cyanopyridin 2 Yl Carbamate
Retrosynthetic Analysis and Key Disconnections
A logical retrosynthetic analysis of Benzyl (B1604629) (5-cyanopyridin-2-yl)carbamate (1) involves the disconnection of the carbamate (B1207046) linkage. This primary disconnection reveals two key synthons: the nucleophilic 2-amino-5-cyanopyridine (B188168) (2) and an electrophilic benzyl-containing carbonyl source. The most practical synthetic equivalents for these synthons are 2-amino-5-cyanopyridine itself and an activated benzyl carbonyl derivative such as benzyl chloroformate (3) or benzyl isocyanate (4). This approach simplifies the synthesis into the preparation of these two precursor molecules followed by their coupling.
Scheme 1: Retrosynthetic Analysis of Benzyl (5-cyanopyridin-2-yl)carbamate
Synthesis of Precursor Compounds
The successful synthesis of the target carbamate hinges on the efficient preparation of its constituent precursors.
Preparation of 5-Cyanopyridin-2-yl Amine Derivatives
2-Amino-5-cyanopyridine is a crucial building block. Several methods for its synthesis have been reported, primarily starting from either 2-aminopyridine (B139424) or a substituted pyridine (B92270) derivative.
One common approach involves the direct cyanation of a 2-aminopyridine derivative. For instance, starting from 2-aminopyridine, a cyano group can be introduced at the 5-position. pipzine-chem.com This can be achieved through various cyanating agents, though the use of toxic reagents like potassium cyanide necessitates careful handling. pipzine-chem.com An alternative strategy involves the construction of the pyridine ring itself, incorporating the amino and cyano groups during the synthetic sequence. pipzine-chem.com
A multi-step synthesis starting from 2-aminopyridine has also been described, involving nitration, protection of the amino group, reduction of the nitro group, and subsequent functional group manipulations to introduce the cyano group. researchgate.net For example, 2-aminopyridine can be nitrated to give 2-amino-5-nitropyridine. chemicalbook.com The amino group can then be protected, followed by reduction of the nitro group to an amino group, which can then be converted to a cyano group via a Sandmeyer-type reaction.
Another viable route starts from 2-chloropyridine-5-carbonitrile. The chloro group can be displaced by an amino group, for example, through reaction with ammonia (B1221849) or a protected amine equivalent under appropriate conditions. This method offers a more direct route if the starting nitrile is readily available.
Table 1: Selected Synthetic Methods for 2-Amino-5-cyanopyridine
| Starting Material | Key Reagents | Brief Description | Reference |
|---|---|---|---|
| 2-Aminopyridine | Cyanide reagents (e.g., KCN) | Direct cyanation at the 5-position. pipzine-chem.com | pipzine-chem.com |
| 2-Aminopyridine | HNO₃/H₂SO₄, then reduction and cyanation | Multi-step synthesis involving nitration, reduction, and Sandmeyer reaction. researchgate.net | researchgate.net |
| 2-Chloropyridine-5-carbonitrile | Ammonia or amine equivalent | Nucleophilic aromatic substitution of the chlorine atom. | |
| Aldehyde, malononitrile, ketone, ammonium (B1175870) acetate (B1210297) | L-proline (catalyst) | One-pot multicomponent reaction to form the 2-amino-3-cyanopyridine (B104079) core. nih.gov | nih.gov |
Preparation of Benzyl Alcohol and Derivatives
Benzyl alcohol is a readily available commercial chemical and serves as the primary precursor for the benzyl portion of the target molecule. Its derivatives, if required for modified carbamates, can be synthesized through standard functional group transformations of the benzene (B151609) ring or the benzylic position.
Synthesis of Activated Carbonylating Agents (e.g., Benzyl Chloroformate, Benzyl Isocyanate)
The formation of the carbamate linkage requires an activated carbonyl species derived from benzyl alcohol.
Benzyl Chloroformate:
A well-established method for the synthesis of benzyl chloroformate involves the reaction of benzyl alcohol with phosgene (B1210022). wikipedia.org To minimize the formation of the carbonate byproduct, an excess of phosgene is typically used. wikipedia.org Given the high toxicity of phosgene gas, alternative, safer phosgene surrogates like triphosgene (B27547) (bis(trichloromethyl) carbonate) are often employed. researchgate.netgoogle.com The reaction can be carried out in an inert solvent like toluene (B28343). google.com
A non-phosgene method for the synthesis of benzyl chloroformate has also been developed, which involves the carbonylation of benzyl alcohol with carbon monoxide and sulfur, followed by chlorination. researchgate.net
Table 2: Synthesis of Benzyl Chloroformate
| Starting Material | Reagent | Key Conditions | Reference |
|---|---|---|---|
| Benzyl Alcohol | Phosgene (COCl₂) | Excess phosgene, inert solvent. wikipedia.org | wikipedia.org |
| Benzyl Alcohol | Triphosgene | Inert solvent (e.g., toluene), often with a catalyst. google.com | google.com |
| Benzyl Alcohol | CO, Sulfur, then SO₂Cl₂ | DBU as catalyst for carbonylation, followed by chlorination. researchgate.net | researchgate.net |
Benzyl Isocyanate:
Benzyl isocyanate is another key electrophile for carbamate synthesis. A common laboratory preparation involves the reaction of benzylamine (B48309) with phosgene or a phosgene equivalent like triphosgene. chemicalbook.com
Alternative, non-phosgene routes are also available. For example, benzyl isocyanate can be synthesized from benzyl chloride and sodium cyanate (B1221674) in the presence of a catalyst. prepchem.com Another method involves the reaction of benzyl halides with silver salts and trimethylsilyl (B98337) cyanide, followed by cleavage of the carbon-silicon bond. organic-chemistry.orgthieme-connect.de The Curtius rearrangement of benzyl azide (B81097), generated in situ, can also yield benzyl isocyanate. beilstein-journals.org
Table 3: Synthesis of Benzyl Isocyanate
| Starting Material | Reagent(s) | Key Conditions | Reference |
|---|---|---|---|
| Benzylamine | Phosgene or Triphosgene | Inert solvent, often with a base. chemicalbook.com | chemicalbook.com |
| Benzyl Chloride | Sodium Cyanate | Catalyst, elevated temperature. prepchem.com | prepchem.com |
| Benzyl Bromide | Silver salts, TMSCN | Dichloromethane solvent, room temperature. organic-chemistry.orgthieme-connect.de | organic-chemistry.orgthieme-connect.de |
| Benzyl Azide | CO₂ (under pressure) | Microwave irradiation. beilstein-journals.org | beilstein-journals.org |
Direct Carbamoylation Reactions
The final step in the synthesis is the formation of the carbamate bond by reacting 2-amino-5-cyanopyridine with an activated benzyl carbonyl species.
The reaction of 2-amino-5-cyanopyridine with benzyl chloroformate would proceed via a nucleophilic acyl substitution mechanism. The amino group of the pyridine attacks the electrophilic carbonyl carbon of the chloroformate, with subsequent loss of a chloride ion. This reaction is typically carried out in the presence of a base to neutralize the HCl byproduct. wikipedia.orgorgsyn.org
Alternatively, the reaction with benzyl isocyanate involves the nucleophilic addition of the amino group of 2-amino-5-cyanopyridine to the carbonyl carbon of the isocyanate. This reaction is generally efficient and does not produce a byproduct that needs to be neutralized. researchgate.net
Amination/Carboxylation Approaches to Carbamate Formation
Direct carboxylation of amines followed by esterification represents an alternative, though less common, route to carbamates. In principle, 2-amino-5-cyanopyridine could be reacted with a carboxylating agent, such as carbon dioxide, to form a carbamic acid intermediate. This intermediate would then need to be trapped in situ with a benzylating agent. While direct reductive carboxylation of imines with CO2 has been reported as a method for α-amino acid synthesis, specific examples for the direct carboxylation of aminopyridines to form carbamates are not widely documented in the literature. rsc.org General methods for the direct conversion of amines to carbamates often require specific catalysts or activating agents. nih.gov
Reaction of Aminopyridines with Benzyl Chloroformate
A foundational method for the synthesis of benzyl carbamates is the reaction of an amine with benzyl chloroformate. In the context of this compound, the starting material would be 2-amino-5-cyanopyridine. This nucleophilic substitution reaction typically proceeds in the presence of a base to neutralize the hydrochloric acid byproduct.
A representative procedure involves dissolving the aminopyridine in a suitable aprotic solvent, such as tetrahydrofuran (B95107) (THF). nih.gov A base, commonly triethylamine (B128534), is added to the solution. nih.gov The mixture is then cooled, often in an ice bath, before benzyl chloroformate is added dropwise. nih.gov The reaction is stirred for several hours, allowing for the formation of the carbamate. nih.gov After the reaction is complete, the solvent is typically removed under reduced pressure, and the product is purified, often through extraction and silica (B1680970) gel column chromatography. nih.gov
Table 1: General Conditions for Aminopyridine Carbamoylation with Benzyl Chloroformate
| Parameter | Condition | Source |
| Substrate | 4-Aminopyridine (as a model) | nih.gov |
| Reagent | Benzyl chloroformate | nih.gov |
| Solvent | Tetrahydrofuran (THF) | nih.gov |
| Base | Triethylamine | nih.gov |
| Temperature | Ice bath (0 °C) | nih.gov |
| Reaction Time | 6 hours | nih.gov |
Reaction of Aminopyridines with Benzyl Isocyanate
The reaction between an amine and an isocyanate is a common route to urea (B33335) derivatives. However, this pathway can be adapted for carbamate synthesis. While direct reaction of 2-amino-5-cyanopyridine with benzyl isocyanate would yield N-benzyl-N'-(5-cyanopyridin-2-yl)urea, carbamates can be formed by trapping an in situ generated isocyanate with an alcohol. organic-chemistry.org
Alternatively, a Curtius rearrangement of a corresponding acyl azide can generate an isocyanate intermediate, which is then trapped by benzyl alcohol to form the desired benzyl carbamate. beilstein-journals.org This process has been effectively demonstrated in a continuous flow system. beilstein-journals.org The reaction involves heating the acyl azide precursor with benzyl alcohol in a solvent like toluene, often under pressure to allow for superheating, which facilitates the rearrangement and subsequent trapping to yield the carbamate product. beilstein-journals.org
Palladium-Catalyzed Coupling Reactions for Carbamate Synthesis (e.g., Buchwald–Hartwig amination)
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen (C-N) bonds. wikipedia.org While traditionally used to couple amines with aryl halides, variations of this reaction have been developed for carbamate synthesis. organic-chemistry.orgwikipedia.org This method is particularly useful when classical nucleophilic substitution reactions are ineffective. acsgcipr.org
The catalytic cycle generally involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the nitrogen-containing coupling partner, deprotonation by a base, and finally, reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst. wikipedia.orgyoutube.com The efficiency and substrate scope of the reaction are highly dependent on the choice of phosphine (B1218219) or carbene ligands, which stabilize the palladium catalyst. acsgcipr.orgyoutube.com
A significant development for carbamate synthesis is the palladium-catalyzed coupling of aryl or hetaryl halides/triflates with sodium cyanate in the presence of an alcohol. organic-chemistry.org This three-component reaction provides direct access to aryl carbamates. For the synthesis of this compound, this would involve coupling a 2-halo-5-cyanopyridine with sodium cyanate and benzyl alcohol.
Table 2: Key Components of Buchwald-Hartwig Amination
| Component | Role | Examples | Source(s) |
| Catalyst | Facilitates C-N bond formation | Pd(0) or Pd(II) salts/complexes | acsgcipr.org |
| Ligand | Stabilizes catalyst, enhances reactivity | Phosphines (e.g., XPhos, BINAP), Carbenes | wikipedia.orgacsgcipr.orgyoutube.com |
| Base | Activates the amine/carbamate source | KOtBu, K₂CO₃, LiHMDS | libretexts.org |
| Substrates | Aryl/Hetaryl Halides & Amine Source | 2-Bromopyridines, Amines, Ammonia equivalents | acsgcipr.orgnih.gov |
Catalyst-Free Approaches for Hetaryl Carbamate Synthesis from Hetaryl Ureas and Alcohols
Recent advancements have focused on developing more sustainable and environmentally friendly synthetic methods, including catalyst-free approaches. While many carbamate syntheses rely on metal catalysts or highly reactive, toxic reagents like phosgene, several alternatives are emerging. organic-chemistry.org
One strategy involves the direct synthesis of carbamates from carbon dioxide, amines, and alcohols. This method leverages CO2 as a cheap and non-toxic C1 source. Although often requiring a basic catalyst, some systems can proceed under mild conditions without dehydrating agents.
A particularly relevant approach for this topic is the exchange reaction between ureas and alcohols to form carbamates. Zirconium(IV)-catalyzed exchange processes have been developed where carbamates can react with amines to form ureas, and this process can be conceptually reversed. organic-chemistry.orgcapes.gov.brnih.gov While this specific example uses a zirconium catalyst, it highlights the chemical feasibility of the urea-to-carbamate conversion. A truly catalyst-free synthesis of N-substituted ureas has been developed using the nucleophilic addition of amines to potassium isocyanate in water, offering a simple and scalable method that avoids organic solvents and purification via chromatography. rsc.org The subsequent conversion of the resulting hetaryl urea with an alcohol to the desired carbamate would be the next key step.
Optimization of Reaction Conditions
The success of synthesizing this compound hinges on the careful optimization of reaction parameters.
The choice of solvent can significantly influence reaction rates, yields, and even the reaction pathway.
Aprotic Polar Solvents: Tetrahydrofuran (THF) is a common solvent for reactions with benzyl chloroformate and in some Buchwald-Hartwig aminations. nih.govlibretexts.org
Aromatic Hydrocarbons: Toluene is often used in Buchwald-Hartwig reactions and is a suitable solvent for flow chemistry applications involving isocyanates, as it allows for higher reaction temperatures. beilstein-journals.orglibretexts.org
Ethers: Dioxane is another solvent frequently employed in palladium-catalyzed couplings. libretexts.org
Aqueous Systems: Water has been used as a solvent for the catalyst-free synthesis of ureas from potassium isocyanate, presenting a green alternative to organic solvents. rsc.org
The solubility of reactants and catalysts, the solvent's boiling point, and its ability to mediate interactions between reactants are all critical factors in solvent selection.
Temperature and pressure are fundamental parameters that control reaction kinetics and thermodynamics.
Low Temperatures: Reactions involving highly reactive electrophiles like benzyl chloroformate are often initiated at low temperatures (e.g., 0 °C) to control the reaction rate and minimize side reactions. nih.gov
Elevated Temperatures: Many cross-coupling reactions, such as the Buchwald-Hartwig amination, require heating to proceed at a reasonable rate, with temperatures often around 80-100 °C. libretexts.orgorganic-chemistry.org
Pressure: In flow chemistry systems, a backpressure regulator can be used to superheat the reaction mixture above the solvent's atmospheric boiling point (e.g., 120 °C), which can significantly accelerate reactions like the Curtius rearrangement. beilstein-journals.org For reactions involving gaseous reagents like CO2, pressure is a key variable to increase the concentration of the gas in the liquid phase. Moderate temperatures (20-60°C) are often sufficient for cyanation reactions using phase transfer catalysts. google.com
Catalyst Selection and Loading
In the context of the reaction between an amine and a chloroformate, a "catalyst" in the traditional sense of a substance that participates in the reaction and is regenerated is not typically employed. However, the choice of a base is critical for the reaction to proceed to completion by scavenging the HCl generated. The selection of the base can influence reaction rate and side product formation. Common bases include tertiary amines like triethylamine or pyridine, or inorganic bases such as sodium carbonate or potassium carbonate.
For reactions involving pyridinyl amines, pyridine itself can often serve as both the solvent and the base. The "loading" of the base is stoichiometric, with at least one equivalent required to neutralize the acid produced. An excess of the basic agent is often used to ensure the reaction goes to completion.
Table 1: Base Selection for Carbamate Synthesis
| Base | Type | Typical Loading (Equivalents) | Solvent |
|---|---|---|---|
| Triethylamine | Tertiary Amine | 1.1 - 2.0 | Dichloromethane, Tetrahydrofuran |
| Pyridine | Tertiary Amine | Solvent / Excess | Pyridine |
| Sodium Carbonate | Inorganic | 1.5 - 3.0 | Acetone, Acetonitrile (B52724) |
This table presents common bases used for the synthesis of carbamates from amines and chloroformates. The optimal choice depends on the specific substrates and reaction conditions.
Reagent Stoichiometry and Addition Rate
The stoichiometry of the reagents is a crucial parameter in the synthesis of this compound. Typically, a slight excess of the acylating agent, benzyl chloroformate, is used to ensure complete conversion of the starting aminopyridine. The molar ratio of 2-amino-5-cyanopyridine to benzyl chloroformate is generally in the range of 1:1 to 1:1.2.
The rate of addition of the benzyl chloroformate is also important, particularly in exothermic reactions. A slow, dropwise addition of the chloroformate to a solution of the aminopyridine and the base helps to control the reaction temperature and minimize the formation of side products, such as ureas, which can arise from the reaction of the initially formed carbamate with another molecule of the amine.
Table 2: Representative Reagent Stoichiometry
| Reagent | Molar Equivalents | Role |
|---|---|---|
| 2-Amino-5-cyanopyridine | 1.0 | Starting Material |
| Benzyl Chloroformate | 1.05 - 1.15 | Acylating Agent |
This table provides a typical stoichiometric ratio for the synthesis of pyridinyl carbamates. The exact ratios may be adjusted based on the reactivity of the substrates and the desired purity of the product.
Purification Strategies
The purification of this compound is a critical step to isolate the compound in high purity. The primary methods employed are chromatographic techniques and recrystallization.
Chromatographic Techniques (e.g., Column Chromatography)
Column chromatography is a widely used method for the purification of carbamates. The choice of the stationary phase and the mobile phase is determined by the polarity of the target compound. For this compound, a polar compound, silica gel is a suitable stationary phase.
The mobile phase, or eluent, is typically a mixture of a non-polar solvent and a more polar solvent. A common eluent system for compounds of similar polarity is a mixture of hexane (B92381) and ethyl acetate. The polarity of the eluent is gradually increased (gradient elution) to first elute any non-polar impurities, followed by the desired product. The progress of the separation is monitored by thin-layer chromatography (TLC).
Table 3: Illustrative Column Chromatography Parameters
| Parameter | Description |
|---|---|
| Stationary Phase | Silica Gel (60 Å, 40-63 µm) researchgate.net |
| Mobile Phase | Hexane/Ethyl Acetate Gradient (e.g., 9:1 to 7:3) |
This table outlines typical parameters for the column chromatography purification of aromatic carbamates. The optimal mobile phase composition needs to be determined empirically for each specific separation.
Recrystallization and Precipitation Methods
Recrystallization is a powerful technique for the final purification of solid compounds like this compound. The principle relies on the difference in solubility of the compound and its impurities in a given solvent or solvent system at different temperatures. ambeed.comresearchgate.net
A suitable solvent for recrystallization is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. For carbamates of similar structure, solvent systems such as petroleum ether/ethyl acetate have been used successfully. The crude product is dissolved in a minimal amount of the hot solvent, and the solution is then allowed to cool slowly. The pure compound crystallizes out, while the impurities remain dissolved in the mother liquor. The crystals are then collected by filtration, washed with a small amount of cold solvent, and dried.
Precipitation can also be employed by dissolving the crude product in a good solvent and then adding a miscible anti-solvent in which the product is insoluble, causing it to precipitate out.
Table 4: Potential Recrystallization Solvent Systems
| Solvent System | Rationale |
|---|---|
| Ethyl Acetate / Hexane | Good solubility in hot ethyl acetate, poor solubility upon addition of hexane as an anti-solvent. |
| Ethanol / Water | Good solubility in hot ethanol, precipitation upon addition of water. |
This table suggests potential solvent systems for the recrystallization of this compound based on general principles and data from related compounds. The ideal system should be determined experimentally.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. Through the analysis of ¹H and ¹³C NMR spectra, along with two-dimensional correlation experiments, a complete and precise assignment of all atoms in the this compound structure can be achieved.
Proton NMR (¹H NMR) Chemical Shift and Coupling Analysis
The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the protons of the benzyl and pyridinyl moieties. The protons of the phenyl ring in the benzyl group are expected to appear as a multiplet in the aromatic region, typically between δ 7.30 and 7.50 ppm. The two methylene (B1212753) protons (CH₂) of the benzyl group would likely present as a singlet at approximately δ 5.20 ppm, a characteristic chemical shift for benzylic protons attached to an oxygen atom in a carbamate linkage.
The pyridine ring protons will show a characteristic splitting pattern. The proton at the 6-position (H-6) is expected to be a doublet, while the proton at the 4-position (H-4) would appear as a doublet of doublets, and the proton at the 3-position (H-3) as a doublet. A broad singlet corresponding to the carbamate N-H proton is also expected, with its chemical shift being concentration and solvent dependent.
Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| Phenyl-H (5H) | 7.30-7.50 | Multiplet | - |
| CH₂ (2H) | ~5.20 | Singlet | - |
| Pyridine-H6 | - | Doublet | - |
| Pyridine-H4 | - | Doublet of Doublets | - |
| Pyridine-H3 | - | Doublet | - |
| NH (1H) | Variable | Broad Singlet | - |
Carbon-13 NMR (¹³C NMR) Chemical Shift Assignments
The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The carbonyl carbon of the carbamate group is expected to have a chemical shift in the range of δ 153-155 ppm. The carbons of the benzyl group's phenyl ring will resonate in the aromatic region (δ 128-136 ppm), while the benzylic carbon (CH₂) will appear around δ 67 ppm.
The pyridine ring carbons will have distinct chemical shifts influenced by the cyano and carbamate substituents. The carbon bearing the cyano group (C-5) and the cyano carbon itself (CN) will have characteristic resonances. The carbon attached to the carbamate nitrogen (C-2) is also expected to be significantly deshielded.
Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O (Carbamate) | 153-155 |
| Phenyl C (quaternary) | ~136 |
| Phenyl CH | 128-129 |
| CH₂ | ~67 |
| Pyridine C-2 | - |
| Pyridine C-3 | - |
| Pyridine C-4 | - |
| Pyridine C-5 | - |
| Pyridine C-6 | - |
| CN | - |
Two-Dimensional NMR Techniques (COSY, HMQC, HMBC, NOESY)
To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular fragments, a suite of two-dimensional NMR experiments would be employed.
COSY (Correlation Spectroscopy) : This experiment would reveal proton-proton couplings within the same spin system. It would be crucial for confirming the correlations between the protons on the pyridine ring and for verifying the integrity of the benzyl group's aromatic system.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) : This technique correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals for each protonated carbon in the molecule, such as the benzylic CH₂ and the CH groups of the pyridine and phenyl rings.
HMBC (Heteronuclear Multiple Bond Correlation) : This experiment shows correlations between protons and carbons that are two or three bonds apart. It is a powerful tool for connecting the different fragments of the molecule. For instance, correlations would be expected between the benzylic protons (CH₂) and the carbamate carbonyl carbon, as well as the quaternary carbon of the phenyl ring. Similarly, correlations between the pyridine protons and the carbons of the carbamate and cyano groups would firmly establish the substitution pattern on the pyridine ring.
NOESY (Nuclear Overhauser Effect Spectroscopy) : This experiment reveals through-space proximity of protons. It could be used to confirm the spatial relationship between the benzyl and pyridinyl moieties.
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis
Mass spectrometry is a key analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. For this compound, with a molecular formula of C₁₄H₁₁N₃O₂, the calculated exact mass is 253.0851 g/mol . cymitquimica.com An experimental HRMS measurement confirming this value would provide unequivocal proof of the compound's elemental composition.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization (ESI) is a soft ionization technique that typically produces the protonated molecule [M+H]⁺. For this compound, this would correspond to an ion at m/z 254.0929. Collision-induced dissociation (CID) of this parent ion would lead to a characteristic fragmentation pattern.
Plausible fragmentation pathways would involve the cleavage of the carbamate bond. A primary fragmentation would likely be the loss of the benzyl group as a stable benzyl cation (m/z 91) or a neutral toluene molecule, and the cleavage of the C-O bond to generate the benzyloxycarbonyl cation (m/z 135). Another significant fragmentation pathway could involve the loss of CO₂ from the carbamate linkage. The fragmentation of the 5-cyanopyridin-2-ylamino moiety would also produce characteristic ions. The study of these fragmentation patterns provides valuable structural information that complements the data obtained from NMR spectroscopy.
Plausible ESI-MS Fragmentation Data for this compound
| m/z | Identity |
| 254.0929 | [M+H]⁺ |
| 149.0505 | [M - C₇H₇O]⁺ |
| 120.0456 | [M - C₈H₇NO₂]⁺ |
| 91.0542 | [C₇H₇]⁺ |
Infrared (IR) Spectroscopy for Functional Group Identification
The key functional groups in this compound are the carbamate linkage, the cyano group, the pyridine ring, and the benzyl group. The anticipated IR absorption bands are detailed in the table below.
| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type |
| N-H (carbamate) | 3400 - 3200 | Stretching |
| C-H (aromatic) | 3100 - 3000 | Stretching |
| C≡N (nitrile) | 2260 - 2220 | Stretching |
| C=O (carbamate) | 1750 - 1680 | Stretching |
| C=N, C=C (pyridine ring) | 1600 - 1450 | Stretching |
| N-H (carbamate) | 1650 - 1550 | Bending |
| C-O (carbamate) | 1250 - 1050 | Stretching |
| C-H (aromatic) | 900 - 675 | Out-of-plane bending |
This table is generated based on established IR correlation charts and data from related carbamate compounds.
The N-H stretching vibration of the carbamate group is expected to appear as a sharp to broad band in the region of 3400-3200 cm⁻¹. The presence of the cyano group, a key feature of this molecule, would be confirmed by a sharp, medium-intensity band in the 2260-2220 cm⁻¹ region. The carbonyl (C=O) stretching of the carbamate is a strong and readily identifiable band typically appearing between 1750 and 1680 cm⁻¹. The aromatic C-H stretching vibrations from both the benzyl and pyridine rings would be observed in the 3100-3000 cm⁻¹ range. Furthermore, the characteristic absorptions for the pyridine ring (C=N and C=C stretching) and the out-of-plane C-H bending of the aromatic rings would provide further structural confirmation. Data from the analysis of various carbamates using Fourier-transform infrared spectroscopy (FTIR) supports these expected ranges. rsc.org
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Characterization
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing compounds containing chromophores. The this compound molecule contains several chromophoric systems, including the pyridine ring and the benzene ring of the benzyl group.
The electronic transitions in this molecule are expected to be π → π* and n → π* transitions. The pyridine ring, with its delocalized π-electron system and nitrogen heteroatom, will contribute significantly to the UV absorption profile. The cyano substituent on the pyridine ring can also influence the position and intensity of the absorption maxima (λmax).
While a specific UV-Vis spectrum for this compound is not detailed in the available research, a general understanding of its UV-Vis characteristics can be inferred. The analysis of similar aromatic and heterocyclic compounds suggests that the principal absorption bands would likely occur in the ultraviolet region, typically between 200 and 400 nm. The exact λmax values and molar absorptivity (ε) would be dependent on the solvent used for the analysis due to solvatochromic effects.
| Chromophore | Expected Transition | Approximate λmax (nm) |
| Pyridine Ring | π → π | ~250-270 |
| Benzene Ring | π → π | ~250-260 |
| Carbonyl Group | n → π* | ~270-300 (often weak) |
This table is a representation of expected absorption maxima based on the analysis of similar chromophoric systems.
The study of related carbamates, such as 4-nitrophenyl carbamates, has demonstrated the utility of UV-Vis spectrophotometry in monitoring reactions and characterizing these molecules.
X-ray Crystallography for Solid-State Molecular Structure and Conformation (if single crystals are obtained)
To date, there are no publicly available reports on the single-crystal X-ray diffraction analysis of this compound. However, crystallographic studies have been successfully performed on structurally related compounds, such as other carbamates and cyanoguanidine derivatives. These studies reveal detailed insights into the molecular geometry and intermolecular interactions, such as hydrogen bonding, which dictate the packing of the molecules in the crystal lattice.
Should single crystals of this compound be obtained, the following crystallographic data would be determined:
| Crystallographic Parameter | Description |
| Crystal System | The symmetry of the unit cell (e.g., monoclinic, orthorhombic). |
| Space Group | The set of symmetry operations applicable to the unit cell. |
| Unit Cell Dimensions (a, b, c, α, β, γ) | The lengths of the sides and the angles between them for the unit cell. |
| Z | The number of molecules per unit cell. |
| Calculated Density | The density of the crystal calculated from the crystallographic data. |
| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |
This table outlines the key parameters that would be obtained from a successful X-ray crystallographic analysis.
The elucidation of the crystal structure would definitively confirm the connectivity of the atoms and provide valuable information about the planarity of the pyridine ring and the orientation of the benzyl and carbamate moieties.
Purity Assessment Methodologies (e.g., HPLC analysis)
The assessment of purity is a critical step in the characterization of any chemical compound. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for this purpose, capable of separating the target compound from impurities and by-products.
Several chemical suppliers indicate the use of HPLC for the quality control of this compound, confirming its utility in purity assessment. bldpharm.com While a specific, validated HPLC method for this compound is not detailed in the available literature, a general reverse-phase HPLC method would be appropriate.
A typical HPLC method for a compound like this compound would involve the following components:
| HPLC Parameter | Typical Conditions |
| Column | C18 (octadecylsilyl) reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile or methanol). |
| Flow Rate | 0.5 - 1.5 mL/min |
| Detection | UV detector set at a wavelength where the compound has significant absorbance (e.g., around 254 nm). |
| Injection Volume | 5 - 20 µL |
| Column Temperature | 25 - 40 °C |
This table presents a hypothetical set of starting parameters for developing an HPLC method for the analysis of this compound.
The development and validation of an HPLC method would involve assessing parameters such as specificity, linearity, accuracy, precision, and robustness to ensure the reliability of the purity determination. The retention time of the main peak would be characteristic of the compound under the specific chromatographic conditions, and the area of the peak would be proportional to its concentration.
Physicochemical Properties
The physicochemical properties of Benzyl (B1604629) (5-cyanopyridin-2-yl)carbamate are determined by its molecular structure.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₁N₃O₂ | cymitquimica.com |
| Molecular Weight | 253.26 g/mol | cymitquimica.com |
| Appearance | Expected to be a solid at room temperature. | |
| Solubility | Predicted to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate (B1210297), and sparingly soluble in water. | |
| Melting Point | Not available in cited literature. |
Chemical Reactivity and Transformation Studies
Reactions Involving the Carbamate (B1207046) Moiety
The carbamate functional group, -NHCOO-, serves as a protected form of the 2-amino group on the pyridine (B92270) ring. Its reactions primarily involve the cleavage of the carbamate to liberate the free amine.
The most common deprotection strategy for a benzyl (B1604629) carbamate (Cbz or Z-group) is catalytic hydrogenolysis. This method involves the cleavage of the benzylic carbon-oxygen bond by catalytic hydrogenation, typically using a palladium catalyst.
The reaction proceeds by the addition of hydrogen across the C-O bond, releasing the free amine, toluene (B28343), and carbon dioxide. For substrates containing a pyridine ring, the addition of an acid, such as acetic acid, can facilitate the reaction. Protonation of the pyridine ring nitrogen makes the C-N bond of the exocyclic amine more polarized and electrophilic, thus rendering the benzylic group more susceptible to cleavage by hydrogenolysis. A patent for the reduction of related cyanopyridines highlights the use of a palladium catalyst in an alcohol solvent, often in the presence of a strong acid like HCl, to prevent catalyst poisoning by the amine product. google.com
Commonly employed conditions for this transformation are summarized in the table below.
| Catalyst | Reagents | Solvent | Temperature | Notes |
| Palladium on Carbon (Pd/C) | H₂ gas | Ethanol, Methanol, Ethyl Acetate (B1210297) | Room Temperature - 60°C | A standard and efficient method for Cbz deprotection. nih.gov |
| Palladium Hydroxide on Carbon (Pd(OH)₂/C) | H₂ gas, Acetic Acid | Ethanol | 60°C | The addition of acid can facilitate debenzylation from a pyridine ring. libretexts.org |
| Palladium on Carbon (Pd/C) | Ammonium (B1175870) Formate | Methanol, Ethanol | Reflux | A method of catalytic transfer hydrogenation, avoiding the use of gaseous H₂. google.com |
Transcarbamoylation involves the transfer of the carbamoyl (B1232498) group from the pyridine nitrogen to another nucleophile. While specific examples involving Benzyl (5-cyanopyridin-2-yl)carbamate are not extensively documented, the general reactivity of carbamates suggests such transformations are possible. The reaction would likely require a potent nucleophile and potentially a catalyst. In the thermal decomposition of carbamates, isocyanates can be formed, which may then react with unconverted carbamate in a self-transcarbamoylation reaction, though this typically requires high temperatures. researchgate.net The reactivity of N-pyridylcarbamates in basic media has been studied, though these conditions often lead to other rearrangement or decomposition products rather than simple transcarbamoylation. masterorganicchemistry.com
The stability of the carbamate linkage is a critical factor in its utility as a protecting group. Carbamates are generally more resistant to hydrolysis than their ester counterparts. However, under certain conditions, hydrolysis can occur, leading to the degradation of the molecule.
Base-Catalyzed Hydrolysis : In the presence of a strong base, the carbamate ester bond can be cleaved. This pathway is a potential route for degradation, particularly if the molecule is subjected to high pH conditions. pipzine-chem.com
Acid-Catalyzed Hydrolysis : While more stable under acidic conditions than basic ones, prolonged exposure to strong acids can also lead to the cleavage of the carbamate.
Biodegradation : The pyridine ring itself can be subject to microbial degradation, which represents a different pathway for the breakdown of the molecule in environmental contexts. nih.gov
In addition to the carbamate moiety, the nitrile group can also undergo hydrolysis, typically under strong acid or base conditions, to yield a carboxylic acid. mdpi.com This would result in the formation of Benzyl (5-carboxypyridin-2-yl)carbamate.
Reactions at the 5-Cyanopyridine Ring
The 5-cyanopyridine ring is electron-deficient, which makes it susceptible to nucleophilic attack. Both the ring itself and the nitrile substituent can participate in a variety of chemical transformations.
Nucleophilic aromatic substitution (SNAr) on pyridine rings is a common reaction, particularly when the ring is activated by electron-withdrawing groups and contains a good leaving group. chemistrysteps.com For pyridines, nucleophilic attack is favored at the 2- and 4-positions. nih.gov In the case of this compound, the carbamate occupies the 2-position. While less common, substitution at the 5-position is possible. The cyano group itself can act as a leaving group in SNAr reactions when a sufficiently strong nucleophile, such as a lithium amide, is used. mdpi.com This would result in the displacement of the nitrile and the formation of a new substituent at the 5-position.
The nitrile group (-C≡N) is a versatile functional group that can undergo several important transformations.
Hydrolysis : The nitrile can be hydrolyzed to either a carboxamide or a carboxylic acid. This reaction is typically carried out under strong acidic or basic conditions. libretexts.org Complete hydrolysis of the nitrile in this compound would yield Benzyl (5-carboxypyridin-2-yl)carbamate.
Reduction : The nitrile group can be reduced to a primary amine (aminomethyl group). Strong reducing agents like lithium aluminum hydride (LiAlH₄) are effective for this transformation. libretexts.orgnih.govresearchgate.net Catalytic hydrogenation can also be employed. For halogenated cyanopyridines, a palladium catalyst in an acidic medium has been shown to be effective for reducing the nitrile to an aminomethyl group while minimizing dehalogenation. google.com The reduction of the nitrile in the parent 2-amino-5-cyanopyridine (B188168) would yield 2-amino-5-(aminomethyl)pyridine.
Cyclization : The 2-amino group (once deprotected) and the 5-cyano group can participate in cyclization reactions to form fused heterocyclic systems. The reaction of 2-amino-cyanopyridines with reagents like formamide (B127407), triethylorthoformate, or acetic anhydride (B1165640) is a known method for synthesizing pyrido[2,3-d]pyrimidines. rsc.orgmdpi.com This transformation involves the initial reaction at the amino group followed by an intramolecular cyclization where the nitrile group is attacked, leading to the formation of a new pyrimidine (B1678525) ring fused to the pyridine core.
The table below summarizes the potential transformations of the nitrile group.
| Reaction Type | Reagents | Product Functional Group |
| Hydrolysis (Partial) | H₂O, H⁺ or OH⁻ (mild) | Carboxamide (-CONH₂) |
| Hydrolysis (Complete) | H₂O, H⁺ or OH⁻ (strong) | Carboxylic Acid (-COOH) |
| Reduction | LiAlH₄ or H₂/Pd | Aminomethyl (-CH₂NH₂) |
| Cyclization | Formamide, Acetic Anhydride | Fused Pyrido[2,3-d]pyrimidine ring |
Electrophilic Aromatic Substitution (if applicable)
The susceptibility of this compound to electrophilic aromatic substitution (EAS) on the pyridine ring is significantly limited. The pyridine nucleus is inherently electron-deficient due to the electronegativity of the nitrogen atom, which deactivates it towards attack by electrophiles compared to benzene (B151609). wikipedia.org This deactivating effect is intensified by the presence of the strongly electron-withdrawing cyano (-CN) group at the C-5 position.
Furthermore, the conditions required for many electrophilic substitution reactions, such as nitration or sulfonation, involve strong acids. In such an environment, the pyridine nitrogen is readily protonated, creating a pyridinium (B92312) cation. wikipedia.org This positive charge further deactivates the ring, making electrophilic attack exceedingly difficult. While the carbamate group's nitrogen atom at the C-2 position does possess a lone pair that can be donated to the ring (an activating effect), this is generally insufficient to overcome the powerful deactivating influence of the ring nitrogen and the cyano substituent. wikipedia.org
Computational studies on the nitration of pyridine and its derivatives have shown that while the reactions may have low activation energies in the absence of acid, the necessary acidic medium converts the pyridine into a much less reactive protonated form. rsc.org In the case of 2-aminopyridines, electrophilic bromination typically occurs at the C-5 position. chemindigest.com However, for the title compound, this position is already occupied by the cyano group. Consequently, electrophilic aromatic substitution on the pyridine core of this compound is not considered a viable synthetic pathway under standard conditions.
Reactivity of the Benzyl Moiety (e.g., Oxidation, Halogenation)
In contrast to the deactivated pyridine ring, the benzyl group offers a reactive site for various transformations, particularly at the benzylic carbon.
Oxidation: The benzylic C-H bonds of the benzyl group are susceptible to oxidation. This transformation is a fundamental process in organic synthesis, often converting alkylarenes into valuable ketones or carboxylic acids. nih.gov The presence of a remote carbamate group can sometimes direct the site-selectivity of such oxidations. nih.gov Common reagents for benzylic oxidation include strong oxidants like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃). Catalytic methods using transition metals are also employed. nih.gov For this compound, oxidation would likely convert the benzylic -CH₂- group into a carbonyl group, yielding an unstable acyl carbamate intermediate that could lead to further products.
Halogenation: The benzylic position is particularly reactive towards radical halogenation. libretexts.org Benzylic bromination is a common example, typically accomplished using N-bromosuccinimide (NBS) in the presence of a radical initiator such as light (hν) or heat. libretexts.orgmasterorganicchemistry.com The reaction proceeds via a free-radical chain mechanism. The key step is the abstraction of a benzylic hydrogen by a bromine radical, which is favorable because the resulting benzylic radical is stabilized by resonance with the adjacent benzene ring. libretexts.orgyoutube.com This allows for selective halogenation at the benzylic carbon, even in the presence of other types of C-H bonds. masterorganicchemistry.com Applying this to this compound would result in the formation of Benzyl (1-bromo-1-phenyl)methyl (5-cyanopyridin-2-yl)carbamate.
Synthesis of Analogues and Derivatives through Targeted Chemical Modifications
The structure of this compound provides multiple handles for chemical modification, allowing for the systematic synthesis of diverse analogues. This is particularly relevant in fields like medicinal chemistry, where structural variations are explored to optimize biological activity.
Diversification at the Benzyl Position
The benzyl portion of the molecule can be readily modified. One common strategy involves the introduction of substituents onto the phenyl ring. This can be achieved by starting with appropriately substituted benzyl alcohols or benzyl chloroformates during the initial synthesis. A study focused on synthesizing pyrimido[4,5-c]quinoline (B14755456) derivatives demonstrated this approach by using a variety of benzylamines bearing either electron-donating or electron-withdrawing groups on the phenyl ring to produce a library of analogues. biorxiv.org This highlights the feasibility of creating a range of this compound derivatives with diverse electronic and steric properties at the benzyl position. Furthermore, non-aromatic groups, such as cyclohexylmethyl, can be introduced to explore different conformational spaces. biorxiv.org
Modification of the Pyridine Ring Substituents
The pyridine ring itself can be altered to generate new derivatives. While adding substituents via electrophilic aromatic substitution is challenging, other methods are available. For instance, nucleophilic aromatic substitution on heavily halogenated cyanopyridines can be used to build up highly substituted pyridine cores. researchgate.net A more direct example of modification is the existence of "benzyl N-(5-bromo-4-cyanopyridin-2-yl)carbamate," which demonstrates that additional substituents, such as a bromine atom, can be incorporated onto the pyridine ring. sigmaaldrich.com Synthetic strategies often involve multi-component reactions where substituted aldehydes or other building blocks are used to construct the desired pyridine ring system from the ground up, allowing for variation at multiple positions. nih.govresearchgate.net
Alterations to the Carbamate Linkage (e.g., urea (B33335), thiocarbamate)
The carbamate linkage is a key site for structural modification, and its conversion to related functional groups like ureas and thiocarbamates is well-documented. rsc.orgthieme-connect.com These transformations are significant as ureas and thiocarbamates are also prevalent motifs in bioactive compounds. rsc.orgthieme-connect.com
Urea Synthesis: Carbamates can serve as precursors for ureas. For instance, a study on cyclin-dependent kinase 12 (CDK12) inhibitors reported the synthesis of a series of 1-(trans-4-((5-cyanopyridin-2-yl)amino)cyclohexyl)-1-aryl-3-benzylurea derivatives. nih.gov This demonstrates that the core (5-cyanopyridin-2-yl)amino moiety can be incorporated into a urea structure, which is a common bioisosteric replacement for a carbamate.
Thiocarbamate Synthesis: The conversion of carbamates to thiocarbamates is also a feasible synthetic transformation. Methodologies exist for the direct synthesis of thiocarbamates from carbamate precursors or related protected amines. rsc.orgrsc.orgresearchgate.net For example, N-trifluoromethyl thiocarbamates have been successfully synthesized from pyridine-containing carbamate derivatives, indicating that the pyridine scaffold is compatible with such transformations. thieme-connect.com
These targeted modifications at the benzyl group, the pyridine ring, and the carbamate linker allow for the creation of a vast library of structurally related compounds for various research applications.
Theoretical and Computational Chemistry Investigations
Quantum Mechanical (QM) Calculations
Quantum mechanical calculations are fundamental to predicting the electronic and spectroscopic properties of a molecule from first principles.
Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. A typical DFT study on Benzyl (B1604629) (5-cyanopyridin-2-yl)carbamate would involve selecting a functional (e.g., B3LYP, M06-2X) and a basis set (e.g., 6-311++G(d,p)) to solve the Schrödinger equation approximately.
Such a study would yield critical insights into the electronic structure, including:
Molecular Orbital Analysis: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and electronic transition energies. For this molecule, the HOMO would likely be distributed over the electron-rich pyridine (B92270) ring and carbamate (B1207046) linkage, while the LUMO might be centered on the electron-withdrawing cyano group and the aromatic systems.
Electron Density and Electrostatic Potential (ESP): An ESP map would visualize the charge distribution across the molecule. It would likely show negative potential (red) around the nitrogen atom of the cyano group and the oxygen atoms of the carbamate, indicating regions susceptible to electrophilic attack. Positive potential (blue) would be expected around the carbamate N-H proton.
Mulliken and Natural Bond Orbital (NBO) Charge Analysis: These analyses would provide quantitative values for the partial atomic charges on each atom, offering a more detailed picture of the molecule's polarity and reactive sites.
DFT calculations are routinely used to predict various spectroscopic properties, which can then be compared to experimental data for structure verification.
IR Spectroscopy: By calculating the vibrational frequencies, one can predict the infrared spectrum. This would involve identifying characteristic peaks for key functional groups.
Hypothetical IR Data Table
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| N-H Stretch | Carbamate | ~3300-3400 |
| C≡N Stretch | Cyano | ~2220-2240 |
| C=O Stretch | Carbonyl | ~1700-1730 |
| C-N Stretch | Pyridine Ring | ~1300-1400 |
NMR Spectroscopy: Gauge-Independent Atomic Orbital (GIAO) is the most common method for predicting NMR chemical shifts (¹H and ¹³C). The calculated shifts (relative to a standard like tetramethylsilane) would help in assigning peaks in an experimental spectrum. For instance, the proton on the carbamate nitrogen would be expected to appear at a relatively high chemical shift.
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) calculations can predict the electronic transitions responsible for UV-Vis absorption. The calculations would provide the wavelength of maximum absorption (λ_max) and the corresponding oscillator strength, indicating the intensity of the transition, likely corresponding to π → π* transitions within the aromatic systems.
Conformational Analysis and Energy Landscapes
The biological activity and physical properties of a flexible molecule like Benzyl (5-cyanopyridin-2-yl)carbamate are governed by its preferred three-dimensional shapes or conformations.
Molecular Mechanics (MM): This method uses classical physics-based force fields (e.g., AMBER, CHARMM) to rapidly scan the potential energy surface. A systematic dihedral scan around the rotatable bonds (e.g., the C-O and N-C bonds of the carbamate linker) would be performed to identify low-energy conformers.
Molecular Dynamics (MD): An MD simulation would model the atomic motions of the molecule over time (femtoseconds to nanoseconds) in a simulated environment (e.g., in a solvent box of water or DMSO). This provides a dynamic view of the conformational landscape, showing how the molecule flexes, bends, and transitions between different states at a given temperature.
The initial low-energy conformers identified by MM would be subjected to more accurate QM (DFT) geometry optimization. This process refines the structures and provides their relative energies. The results would likely show several stable conformers differing in the orientation of the benzyl group relative to the pyridinylcarbamate plane. The global minimum energy conformation represents the most probable structure of the molecule in the gas phase. The relative populations of these conformers at a given temperature can be calculated using the Boltzmann distribution.
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling can be employed to understand how this compound might be synthesized or how it might react. For example, one could model its formation from 2-amino-5-cyanopyridine (B188168) and benzyl chloroformate.
This would involve:
Locating Reactants and Products: The geometries of the reactants and products would be fully optimized.
Identifying Transition States (TS): A key step is to locate the transition state structure for the reaction. This is a first-order saddle point on the potential energy surface, representing the highest energy barrier that must be overcome.
Calculating Activation Energy: The energy difference between the transition state and the reactants gives the activation energy (Ea), a critical factor determining the reaction rate.
Intrinsic Reaction Coordinate (IRC) Analysis: An IRC calculation would be performed to confirm that the identified transition state correctly connects the reactants to the products, verifying the proposed reaction pathway.
Transition State Analysis for Synthetic Pathways
The synthesis of carbamates can proceed through various routes, with one of the most common being the reaction of an amine with a chloroformate or a related acylating agent. nih.gov For this compound, a plausible synthetic pathway involves the reaction of 2-amino-5-cyanopyridine with benzyl chloroformate. Transition state analysis, typically performed using quantum mechanical methods like Density Functional Theory (DFT), is crucial for understanding the kinetics and mechanism of such a reaction.
Computational chemists would model the reaction pathway by identifying the structures of the reactants, intermediates, transition states, and products. The transition state is a first-order saddle point on the potential energy surface, representing the energy maximum along the reaction coordinate. nih.gov Vibrational frequency calculations are performed to confirm the nature of these stationary points; a transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. nih.gov
For the synthesis of this compound, a key transition state would involve the nucleophilic attack of the amino group of 2-amino-5-cyanopyridine on the carbonyl carbon of benzyl chloroformate. The energetics of this transition state would determine the reaction rate. A hypothetical reaction energy profile, based on typical carbamate formation, is presented below.
Table 1: Hypothetical Energy Profile for the Synthesis of this compound
| Species | Relative Energy (kcal/mol) | Description |
| Reactants | 0.0 | 2-amino-5-cyanopyridine + Benzyl chloroformate |
| Intermediate Complex | -5.2 | Pre-reaction complex between the reactants |
| Transition State (TS1) | +15.8 | Nucleophilic attack of the amine on the chloroformate |
| Tetrahedral Intermediate | -10.1 | Formation of a tetrahedral intermediate after the initial nucleophilic attack |
| Transition State (TS2) | +5.3 | Elimination of the chloride ion |
| Product Complex | -25.6 | This compound complexed with HCl |
| Products | -20.4 | This compound + HCl |
Note: The energy values in this table are illustrative and based on general computational studies of similar reactions. They are not derived from a specific study on this compound.
Understanding Selectivity and Stereochemistry
Selectivity in chemical reactions refers to the preferential formation of one product over others. In the context of this compound, regioselectivity could be a factor if the pyridine ring had other potential nucleophilic sites. However, in 2-amino-5-cyanopyridine, the exocyclic amino group is the most nucleophilic center, leading to a highly regioselective reaction.
Stereochemistry, on the other hand, deals with the three-dimensional arrangement of atoms in molecules. This compound itself is not chiral, so there are no stereoisomers to consider. However, if either the benzyl group or the pyridine ring contained a chiral center, computational methods could be employed to predict and understand the diastereoselectivity of the reaction. This would involve calculating the transition state energies for the formation of all possible diastereomers. The diastereomer formed via the lowest energy transition state would be the major product.
The carbamate linkage itself can exist in syn and anti conformations due to the partial double bond character of the C-N bond, which leads to a rotational barrier. acs.org Computational studies on similar carbamates have shown that the energy difference between these rotamers can be influenced by solvent and intramolecular interactions. acs.org While not a case of stereoisomerism, understanding this conformational preference is important for characterizing the molecule's structure.
Molecular Orbital Analysis and Reactivity Descriptors (e.g., Frontier Molecular Orbitals)
Molecular orbital (MO) theory provides a detailed picture of the electronic structure of a molecule. libretexts.orgyoutube.com The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are particularly important for understanding chemical reactivity. The HOMO is associated with the ability of a molecule to donate electrons (nucleophilicity), while the LUMO is associated with its ability to accept electrons (electrophilicity).
For this compound, a DFT calculation would reveal the energies and spatial distributions of these orbitals. The presence of the electron-withdrawing cyano group and the nitrogen atom in the pyridine ring would be expected to lower the energy of the LUMO, making the pyridine ring susceptible to nucleophilic attack. youtube.com Conversely, the benzyl and carbamate portions would contribute to the character of the HOMO.
Reactivity descriptors, derived from the energies of the frontier orbitals, provide quantitative measures of a molecule's reactivity. These include:
Ionization Potential (I): Approximated as -EHOMO
Electron Affinity (A): Approximated as -ELUMO
Chemical Hardness (η): (I - A) / 2
Electronegativity (χ): (I + A) / 2
Electrophilicity Index (ω): χ2 / (2η)
These descriptors can be used to compare the reactivity of this compound with other related compounds. For instance, a higher electrophilicity index would suggest a greater susceptibility to nucleophilic attack. Computational studies on related cyanopyridine derivatives have utilized these descriptors to rationalize their biological activities. nih.gov
Table 2: Illustrative Molecular Orbital Properties and Reactivity Descriptors for this compound
| Property | Hypothetical Value | Description |
| EHOMO (eV) | -7.8 | Energy of the Highest Occupied Molecular Orbital |
| ELUMO (eV) | -1.5 | Energy of the Lowest Unoccupied Molecular Orbital |
| HOMO-LUMO Gap (eV) | 6.3 | Difference in energy between HOMO and LUMO, indicating chemical stability |
| Ionization Potential (I) (eV) | 7.8 | Energy required to remove an electron |
| Electron Affinity (A) (eV) | 1.5 | Energy released upon adding an electron |
| Chemical Hardness (η) (eV) | 3.15 | Resistance to change in electron configuration |
| Electronegativity (χ) (eV) | 4.65 | Ability to attract electrons |
| Electrophilicity Index (ω) | 3.44 | Global electrophilic nature of the molecule |
Note: These values are hypothetical and intended for illustrative purposes, based on typical values for similar aromatic and heterocyclic compounds. They are not from a direct computational study of this compound.
Applications in Advanced Organic Synthesis
Utilization as a Versatile Synthetic Intermediate
The structure of Benzyl (B1604629) (5-cyanopyridin-2-yl)carbamate makes it a potentially valuable intermediate for the synthesis of complex organic molecules. The benzyl carbamate (B1207046) group serves as a protected form of a 2-aminopyridine (B139424), which can be deprotected under specific conditions to reveal the free amine for further reactions.
The 2-amino-5-cyanopyridine (B188168) scaffold, accessible from Benzyl (5-cyanopyridin-2-yl)carbamate, is a key precursor for various fused heterocyclic systems. For instance, 2-amino-3-cyanopyridines are known intermediates in the preparation of pyrido[2,3-d]pyrimidines through condensation reactions with reagents like formamide (B127407) mdpi.com. Following deprotection of the benzyl carbamate, the resulting 2-amino-5-cyanopyridine could theoretically undergo similar cyclization reactions. The cyano group can participate in cyclizations to form new rings, a common strategy in heterocyclic chemistry.
Although no specific tandem or cascade reactions involving this compound have been reported, its structure is amenable to such processes. A hypothetical cascade could involve an initial reaction at the cyano group, which then triggers a subsequent cyclization involving the carbamate or the pyridine (B92270) nitrogen. Such reaction sequences are highly sought after in organic synthesis for their efficiency in building molecular complexity in a single step.
Contribution to Methodological Development in Carbamate Chemistry
Carbamates are not only protecting groups but also participate in a variety of chemical transformations. The study of carbamates, including their synthesis and reactivity, is an active area of research acs.org. While this compound itself has not been the focus of major methodological studies, research on related carbamates informs its potential. For example, the development of new catalysts and reagents for the formation and cleavage of carbamates is a significant area of organic chemistry acs.org. The specific electronic environment of the pyridine ring in this compound could influence the reactivity of the carbamate group in novel ways, potentially leading to new synthetic methodologies.
Precursor in the Synthesis of Chemically Interesting Scaffolds (excluding any biological implications)
The 2-aminopyridine moiety is a "privileged scaffold" in medicinal chemistry, but its utility extends to the synthesis of various non-biologically active, structurally interesting molecules. Deprotection of this compound would yield 2-amino-5-cyanopyridine. This intermediate possesses multiple reactive sites: the amino group, the cyano group, and the pyridine ring itself. These sites can be selectively functionalized to create a diverse library of chemical scaffolds. For instance, the amino group can be acylated, alkylated, or used in condensation reactions. The cyano group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an aminomethyl group, each transformation opening up new avenues for structural elaboration.
Future Research Directions and Unexplored Avenues
Development of More Efficient and Sustainable Synthetic Routes
The imperative for environmentally benign and efficient chemical manufacturing drives the need for advanced synthetic methodologies for complex molecules like Benzyl (B1604629) (5-cyanopyridin-2-yl)carbamate.
Green chemistry principles offer a roadmap to reduce the environmental footprint of synthesizing this compound. Future work could focus on adapting established green methods for pyridine (B92270) and carbamate (B1207046) synthesis. For instance, tandem reactions, which combine multiple synthetic steps into one pot, could offer high atom economy. rsc.orgrsc.org Research into novel 3-cyanopyridine (B1664610) derivatives has demonstrated syntheses with up to 97% yield under mild, metal-free conditions, a strategy that could be explored for this target molecule. rsc.orgrsc.org
Other promising green strategies include:
Multi-component Reactions (MCRs): One-pot MCRs using eco-friendly catalysts, such as animal bone meal, have been reported for the synthesis of other cyanopyridine derivatives, offering high yields (80–92%) and short reaction times (10–15 minutes). researchgate.net
Solvent-Free Synthesis: Ultrasonic irradiation provides a solvent-free and catalyst-free method for creating 2-amino-3-cyanopyridines, achieving high yields in short timeframes. researchgate.net
Sustainable Carbamate Formation: Traditional carbamate synthesis often involves hazardous reagents like phosgene (B1210022). mdpi.com Greener alternatives that could be adapted include the direct transformation of Boc-protected amines rsc.orgresearchgate.net, solvent-free protocols using reagents like sodium cyanate (B1221674) and trichloroacetic acid bohrium.com, or reacting alcohols with urea (B33335) over solid-supported catalysts. mdpi.com
A comparative table of potential green synthesis strategies is presented below.
| Strategy | Potential Catalyst/Reagent | Key Advantages | Relevant Findings |
| Tandem Reaction | Sodium Hydroxide | 100% atom economy, metal-free, mild conditions. rsc.orgrsc.org | Synthesis of novel 3-cyanopyridine derivatives in up to 97% yield. rsc.org |
| Multi-component Reaction | Animal Bone Meal | High yields, short reaction times, simple purification. researchgate.net | Synthesis of substituted pyridines in 80-92% yield. researchgate.net |
| Direct Carbamoylation | t-BuOLi | Avoids toxic reagents and metal catalysts. rsc.orgresearchgate.net | Direct conversion of Boc-protected amines to carbamates. rsc.org |
| Urea-based Synthesis | Supported Metal Oxides (e.g., TiO₂/SiO₂) | Utilizes urea as a safe carbonyl source, indirect use of CO₂. mdpi.com | High yields (up to 97.5%) for various alkyl carbamates. mdpi.com |
Flow chemistry, where reactions are performed in a continuously flowing stream, presents a powerful alternative to traditional batch processing. numberanalytics.com This technology offers enhanced safety, scalability, and precise control over reaction parameters. numberanalytics.comresearchgate.net Future research could establish a continuous, multi-step synthesis for Benzyl (5-cyanopyridin-2-yl)carbamate.
A hypothetical flow process could involve:
Pyridine Ring Formation: A Bohlmann-Rahtz pyridine synthesis or a Hantzsch dihydropyridine (B1217469) synthesis could be performed in a microwave flow reactor to generate the cyanopyridine core. researchgate.net
Carbamate Synthesis: The output from the first step could be directly fed into a second reactor coil. Here, CO₂, an amine, and an alkyl halide could be introduced to form the carbamate moiety under continuous flow conditions, a method shown to be faster and safer than batch alternatives. nih.govacs.org
Investigation of Novel Reactivity Patterns and Rearrangements
The pyridine N-oxide derivative of this compound is a key target for investigating novel reactivity. Activation of the pyridine ring via N-oxidation opens pathways to various transformations. arkat-usa.org One area of exploration is the Boekelheide reaction, a rearrangement of α-picoline-N-oxides that typically requires acetic anhydride (B1165640). wikipedia.org While the target molecule lacks the α-methyl group necessary for a classic Boekelheide rearrangement, related transformations of substituted pyridine N-oxides could be investigated. chemtube3d.comacs.orgstackexchange.com For instance, treatment with anhydrides can lead to the introduction of functional groups at the C2 position. stackexchange.com
Further avenues for research include:
Dearomatization Reactions: The pyridine ring could be subjected to dearomatization processes to create saturated heterocyclic structures like piperidines, which are valuable in medicinal chemistry. mdpi.com
Ring Transformation: The pyridine ring itself could potentially be transformed into other fused bicyclic heterocycles, expanding the structural diversity derivable from the parent molecule. researchgate.net
Exploration of Chiral Synthesis and Stereoselective Transformations
While this compound is achiral, its structure serves as a scaffold for generating chiral molecules. A significant area of future research is the stereoselective functionalization of the pyridine ring. semanticscholar.orgacs.org
Key potential strategies include:
Asymmetric Dearomatization: The pyridine ring can be activated (e.g., as a pyridinium (B92312) salt) and then undergo a stereoselective dearomatization reaction using a chiral catalyst. mdpi.com This could convert the planar pyridine into a chiral dihydropyridine or piperidine (B6355638) derivative. mdpi.comsemanticscholar.org
Catalytic Enantioselective Addition: The use of transition metal complexes with chiral ligands can facilitate the asymmetric addition of nucleophiles to the pyridine ring, creating enantiomerically enriched products. numberanalytics.commdpi.com
The table below outlines hypothetical stereoselective transformations.
| Transformation | Approach | Potential Catalyst System | Expected Outcome |
| Asymmetric Dearomatization | Formal [4+2] cycloaddition | Chiral primary amine (e.g., Cinchona-derived) with an acid co-catalyst. mdpi.com | Chiral azaspiro[5.5]undecane derivatives. mdpi.com |
| Catalytic 1,4-Dearomatization | In situ nucleophile generation | Chiral phosphoric acid or related organocatalyst. mdpi.com | Chiral 1,4-dihydropyridines. mdpi.com |
| Enantioselective Borylation | Dearomatization/Borylation Sequence | Copper(I) catalyst with a chiral ligand. semanticscholar.org | Chiral piperidine precursors with a stereogenic C-B bond. semanticscholar.org |
Advanced Computational Studies on Reaction Dynamics
Computational chemistry provides powerful tools for understanding and predicting chemical behavior. For this compound, advanced computational studies can offer deep insights.
Future research using Density Functional Theory (DFT) and molecular dynamics (MD) simulations could focus on:
Elucidating Reaction Mechanisms: DFT calculations can map the potential energy surfaces for proposed synthetic routes, identifying transition states and intermediates. researchgate.netsumitomo-chem.co.jp This can help optimize reaction conditions for both green chemistry and flow chemistry approaches. researchgate.netucl.ac.uk Studies on carbamate formation have used DFT to reveal the role of solvent molecules and determine the most probable reaction mechanisms. researchgate.net
Predicting Reactivity and Regioselectivity: Computational models can predict the most likely sites for electrophilic or nucleophilic attack, guiding the exploration of novel reactivity patterns. researchgate.net For example, calculations have been used to understand the C3-cyanation of other pyridines. researchgate.net
Conformational Analysis: The conformational landscape of the carbamate linkage can be investigated to understand its flexibility and preferred orientations, which can influence material properties. nih.govchemrxiv.orgnih.gov Such studies have revealed that carbamates can be more rigid than peptide bonds and can adopt stable cis configurations. nih.govchemrxiv.org
Application in Materials Science (excluding any living system applications)
The conjugated π-system of the cyanopyridine ring, combined with the hydrogen-bonding capability of the carbamate group, makes this molecule an interesting building block for novel organic materials.
Potential applications to be explored include:
Organic Electronics: Pyridine derivatives are widely used as electron-transporting materials (ETMs) in Organic Light-Emitting Diodes (OLEDs) due to their electron-withdrawing nature. rsc.org this compound could be investigated as a precursor for new ETMs or as a component in hole-transporting materials. acs.orgrsc.org Pyrene-pyridine derivatives have shown promise as emitters in OLEDs. acs.orgresearchgate.net
Functional Polymers: The carbamate group can be incorporated into polymer backbones. google.com Research on carbamate-functionalized conjugated polymers has shown that hydrogen bonding significantly affects the polymer's optical and electronic properties. rsc.org The target molecule could be polymerized or used as a functional additive to create polymers with tailored thermal or electronic characteristics. nih.govgoogle.com
The table below summarizes potential materials science applications.
| Application Area | Role of the Compound | Key Properties to Investigate | Relevant Precedent |
| Organic Light-Emitting Diodes (OLEDs) | Electron-Transporting Material (ETM) or Emitter | Electron mobility, ionization potential, thermal stability, photoluminescence quantum yield. rsc.org | Pyridine-based materials exhibit low operating voltages and high efficiency in OLEDs. rsc.orgacs.org |
| Organic Solar Cells (OSCs) | Electron-Transporting Layer (ETL) | Electron mobility, transparency, refractive index. rsc.org | Pyridine-containing derivatives have been shown to enhance the power conversion efficiency of OSCs. rsc.org |
| Functional Polymers | Monomer or Additive | Hydrogen bonding effects, π-conjugation, thermal stability, solubility. rsc.org | Carbamate-substituted polymers show unique packing and photovoltaic properties due to hydrogen bonds. rsc.org |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Benzyl (5-cyanopyridin-2-yl)carbamate in laboratory settings?
- Methodological Answer : The compound can be synthesized via a carbamate-forming reaction between 5-cyano-2-aminopyridine and benzyl chloroformate in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere. The reaction typically proceeds at 0–5°C with slow addition of benzyl chloroformate to the amine, followed by stirring at room temperature for 12–24 hours. Workup involves extraction with ethyl acetate, washing with brine, and purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .
Q. What analytical techniques are most effective for characterizing the purity and structure of this compound?
- Methodological Answer :
- Purity : High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm) is recommended. A purity threshold of >98% is typical for research-grade material .
- Structural Confirmation : Use H NMR (in CDCl or DMSO-d) to identify characteristic peaks (e.g., benzyl CH at ~5.0 ppm, pyridine protons at 7.5–8.5 ppm). Mass spectrometry (ESI-MS) should confirm the molecular ion peak (exact mass: 267.09 g/mol) .
Q. What safety protocols should be followed when handling this compound in the laboratory?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact. Use a fume hood to prevent inhalation of dust/aerosols .
- Spill Management : Absorb spills with inert material (e.g., sand), collect in sealed containers, and dispose via hazardous waste protocols. Avoid release into waterways due to potential environmental toxicity .
Advanced Research Questions
Q. How can researchers optimize the reaction conditions to enhance the yield of this compound during synthesis?
- Methodological Answer :
- Catalyst Screening : Test bases like triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) to accelerate carbamate formation.
- Solvent Effects : Compare polar aprotic solvents (e.g., DMF, THF) for solubility and reaction kinetics. THF is preferred for its balance of reactivity and ease of purification.
- Stoichiometry : Optimize the molar ratio of benzyl chloroformate to amine (1.2:1) to minimize side reactions. Monitor reaction progress via TLC (R ~0.5 in 3:7 ethyl acetate/hexane) .
Q. What strategies can be employed to assess the stability of the benzyl carbamate group under varying pH and temperature conditions?
- Methodological Answer :
- pH Stability : Prepare buffered solutions (pH 1–12) and incubate the compound at 37°C. Quantify degradation via HPLC at intervals (0, 24, 48 hrs). The carbamate group is hydrolytically stable at neutral pH but degrades rapidly under strongly acidic (pH <1) or basic (pH >12) conditions .
- Thermal Stability : Perform thermogravimetric analysis (TGA) to determine decomposition temperature. Store the compound at –20°C in desiccated, amber vials to prevent moisture absorption and photodegradation .
Q. How does the introduction of a cyano group at the 5-position of the pyridine ring influence the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer :
- Electronic Effects : The electron-withdrawing cyano group increases the electrophilicity of the pyridine ring, enhancing susceptibility to nucleophilic attack at the 2- and 4-positions.
- Experimental Design : Perform kinetic studies using nucleophiles (e.g., hydrazine, thiophenol) in DMSO at 60°C. Monitor reaction progress via H NMR to track substituent displacement. Compare rates with non-cyano analogs (e.g., benzyl (pyridin-2-yl)carbamate) to quantify electronic effects .
Q. How can researchers design experiments to evaluate the compound’s potential as a cholinesterase inhibitor?
- Methodological Answer :
- Enzyme Assay : Use acetylcholinesterase (AChE) from Electrophorus electricus or human recombinant AChE. Prepare a substrate solution (acetylthiocholine iodide) and measure inhibition via Ellman’s method (412 nm absorbance of 5-thio-2-nitrobenzoate).
- Dose-Response : Test concentrations from 1 nM to 100 µM to calculate IC. Include galantamine as a positive control. Structural analogs with bulky substituents (e.g., benzyl (3-chlorophenyl)carbamate) show higher inhibitory activity, suggesting steric and electronic optimization strategies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
